2-Amino-N-phenyltoluene-4-sulphonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13065-83-3 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
InChI Key |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Other CAS No. |
13065-83-3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino N Phenyltoluene 4 Sulphonamide and Its Analogues
Established Synthetic Pathways for N-Phenyltoluene Sulphonamides
The traditional synthesis of N-phenyltoluene sulphonamides, including analogues of 2-Amino-N-phenyltoluene-4-sulphonamide, relies on robust and well-documented chemical reactions. These pathways are prized for their reliability and high yields, forming the foundation of sulfonamide chemistry.
Amidation of Sulfonyl Chlorides with Amines
The most conventional and widely employed method for constructing the sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. thieme-connect.comekb.eg This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. researchgate.net In the context of N-phenyltoluene sulphonamides, this typically involves reacting a substituted toluene (B28343) sulfonyl chloride with aniline (B41778) or its derivatives.
The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine (TEA), is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. ekb.eglibretexts.org
For example, the synthesis of N-phenylbenzenesulfonamide has been reported with an 85% yield by reacting aniline and benzenesulfonyl chloride in diethyl ether at 0 °C. ekb.eg Similarly, tosylation of aniline using benzenesulfonyl chloride in the presence of TEA as a base in a tetrahydrofuran (THF) solvent has yielded the desired product in 86% yield. ekb.eg While this method is highly effective for aliphatic amines, reactions with less nucleophilic aromatic amines may necessitate elevated temperatures and longer reaction times to achieve satisfactory yields. researchgate.net
Table 1: Examples of Sulfonamide Synthesis via Amidation of Sulfonyl Chlorides
| Amine | Sulfonyl Chloride | Base/Solvent | Yield |
|---|---|---|---|
| Aniline | Benzenesulfonyl chloride | Diethyl ether | 85% ekb.eg |
| Aniline | Benzenesulfonyl chloride | TEA/THF | 86% ekb.eg |
A simple and efficient laboratory-scale procedure involves dissolving the amine in a suitable solvent, cooling the mixture in an ice bath, and then adding the sulfonyl chloride dropwise, followed by the base. The reaction is typically stirred for several hours to ensure completion. ekb.eg
Alternative Formation Routes for Sulfonamide Linkages
Beyond the classic sulfonyl chloride-amine condensation, several other methods have been developed to form the sulfonamide linkage, often to overcome the limitations of the traditional route or to utilize different starting materials.
From Sulfonic Acids and Their Salts : Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts, often facilitated by microwave irradiation. This method is noted for its good functional group tolerance and high yields. organic-chemistry.org
Oxidative Chlorination of Thiols : An alternative to starting with pre-formed sulfonyl chlorides is the in situ generation of the sulfonyl chloride from a thiol. Thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination using reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂. organic-chemistry.org The resulting intermediate is then immediately reacted with an amine in the same pot to furnish the sulfonamide in excellent yields. organic-chemistry.org
Copper-Catalyzed Reactions : Copper catalysts have been employed in the oxidative coupling of various amines with sodium sulfonates, demonstrating good yields and excellent chemoselectivity. ekb.eg Another innovative copper-catalyzed method involves the decarboxylative halosulfonylation of aromatic carboxylic acids to form sulfonyl chlorides, which are then aminated in a one-pot synthesis. nih.govacs.org This strategy allows for the use of readily available carboxylic acids as starting materials. nih.govacs.org
Grignard Reagent-Based Synthesis : An inventive approach involves the conversion of aryl or heteroaryl bromides into their corresponding Grignard reagents. These are subsequently reacted with sulfuryl chloride and then an amine to produce the final sulfonamide. ekb.eg
Coupling with Thiosulfonates : Thiosulfonates, which can be synthesized via copper-catalyzed aerobic dimerization of thiols, serve as stable and non-toxic alternatives to sulfonyl chlorides. They react directly with amines under basic or copper-catalyzed conditions to yield sulfonamides. thieme-connect.com
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, significant research has been directed towards developing environmentally friendly methods for sulfonamide synthesis. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. whiterose.ac.ukdiva-portal.org
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. mdpi.com
Solvent-free synthesis of sulfonamides has been successfully demonstrated, often with the aid of a catalyst. nih.gov For instance, the reaction between amines and sulfonyl chloride derivatives can be efficiently carried out on the surface of solid supports like florisil, montmorillonite KSF, and K10, which exhibit catalytic activity. scielo.br These methods not only eliminate the need for a solvent but also tend to increase yields and decrease reaction times compared to conventional procedures. scielo.br Another approach utilizes zinc oxide nanoparticles as a reusable and environmentally friendly catalyst for the chemoselective synthesis of sulfonamides under solvent-free conditions, achieving yields as high as 95%. ekb.egcbijournal.com
Microwave-assisted synthesis is another powerful technique that often aligns with green chemistry principles by reducing solvent usage and dramatically shortening reaction times. mdpi.com The synthesis of sulfonamides directly from sulfonic acids or their salts can be performed efficiently under microwave irradiation without any solvent. organic-chemistry.org
Table 2: Comparison of Conventional vs. Green (Solvent-Free) Sulfonamide Synthesis
| Method | Catalyst/Support | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Conventional | None | Organic Solvent (e.g., DCM) | Hours | Variable |
| Solvent-Free | Florisil, Montmorillonite KSF/K10 | None | Shorter | Increased scielo.br |
| Solvent-Free | Zinc Oxide-Nanoparticles | None | N/A | up to 95% ekb.egcbijournal.com |
Mechanochemical Synthesis Protocols
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, represents a significant advancement in solvent-free synthesis. rsc.orgrwth-aachen.de This technique uses mechanical energy to initiate reactions, thereby eliminating the need for bulk solvents.
The synthesis of aromatic sulfonamides has been achieved using mechanochemical methods, such as ball milling. rsc.org This approach is particularly attractive as it minimizes waste and simplifies product isolation, which often only requires column chromatography for purification. rsc.org Mechanochemical protocols align well with the principles of green chemistry by offering a scalable and environmentally benign alternative to traditional solution-phase synthesis. mdpi.comresearchgate.net
Utilization of Environmentally Benign Solvents and Catalytic Systems
When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options over hazardous ones. mdpi.com
Green Solvents : Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.com Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent at room temperature, with sodium carbonate as an acid scavenger. mdpi.comnih.gov The desired products can often be isolated in excellent yields and purities simply by acidification and filtration. mdpi.comnih.gov Other sustainable solvents that have been successfully employed include ethanol, glycerol, and deep eutectic solvents (DESs), such as those based on choline chloride. researchgate.netresearchgate.netrsc.org
Table 3: Green Solvents and Catalysts in Sulfonamide Synthesis
| Solvent/Catalyst System | Key Advantages | Yields |
|---|---|---|
| Water with Na2CO3 | Safe, cheap, simple work-up | Excellent mdpi.comnih.gov |
| Ethanol, Glycerol, DESs | Biodegradable, low toxicity | Good to Excellent researchgate.netrsc.org |
| CuFe2O4@SiO2 Nanocatalyst | Recyclable, easy separation | Good biolmolchem.com |
By embracing these established and green methodologies, the synthesis of this compound and its analogues can be approached with a high degree of control, efficiency, and environmental responsibility.
Mechanistic Elucidation of this compound Formation
The formation of the crucial sulfur-nitrogen (S-N) bond in sulfonamides is a subject of detailed mechanistic investigation. Understanding the underlying principles of this reaction is essential for optimizing synthetic routes and controlling product outcomes.
The kinetics of sulfonamide formation can be complex. Studies on the synthesis of sulfonyl chlorides, the key precursors for sulfonamides, have revealed unusual sigmoidal kinetic profiles, indicating a multi-step reaction mechanism with the build-up of reactive intermediates. rsc.org The central mechanistic question in the subsequent S-N bond formation revolves around the nature of the transition state.
Two primary pathways are often considered for the reaction between a sulfonyl chloride and an amine: a direct, one-step nucleophilic substitution (SN2-type) or a two-step addition-elimination (SAN) process involving a five-coordinate intermediate. nih.gov
SN2-type Mechanism: In this pathway, the amine attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. nih.gov Enantiospecific reactions at the sulfur center, which proceed with an inversion of stereochemistry, provide strong evidence for an SN2-like transition state. acs.org
Addition-Elimination Mechanism: This mechanism involves the initial formation of a trigonal bipyramidal, five-coordinate sulfurane intermediate. This intermediate then eliminates the leaving group in a separate step to form the final sulfonamide product. nih.gov
Computational studies, using methods like Density Functional Theory (DFT), help to dissect these pathways. Calculations of the rotational energy barriers around the S-N bond also provide insight into the stability of different conformations and the energy required to reach the transition state. semanticscholar.org For instance, the reaction of sulfonimidoyl fluorides with anilines, activated by Ca2+ ions, proceeds through a relatively low-energy SN2-like transition state involving a six-membered chelate. acs.org
The table below summarizes key characteristics of the proposed transition states in sulfonamide formation.
| Mechanism | Transition State/Intermediate | Key Characteristics | Supporting Evidence |
| SN2-type | Trigonal bipyramidal transition state | Single step, concerted bond formation and breaking; leads to inversion of stereochemistry at sulfur. | Enantiospecific synthesis of chiral-at-sulfur compounds. acs.org |
| Addition-Elimination | Five-coordinate sulfurane intermediate | Two-step process with a discrete intermediate; geometry can be trigonal bipyramidal. | Proposed for reactions of N-silylamines with sulfonyl halides. nih.gov |
The formation of the S-N bond is the defining step in the synthesis of sulfonamides. The most conventional method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. wikipedia.org
Recent advancements have provided deeper insights and alternative pathways:
Electronic Structure: The nature of the S-N bond itself is a subject of study. Sulfur K-edge X-ray absorption spectroscopy (XAS) combined with DFT calculations has been used to probe the electronic structure of sulfonamides. These studies investigate the contribution of sulfur's 3p orbitals to the molecular orbitals, providing an experimental measure of potential π-bonding character in the S-N bond, which can influence reactivity and rotational barriers. semanticscholar.org
Catalytic Methods: Modern synthetic chemistry has introduced catalytic methods for S-N bond formation that avoid the use of sulfonyl chlorides. Cross-dehydrogenative coupling (CDC) reactions, for example, can form the S-N bond directly from thiols and N-H compounds. nih.gov One proposed mechanism for a copper-catalyzed CDC involves the oxidative addition of a thiol to the copper catalyst, followed by reaction with the amine and subsequent reductive elimination to yield the sulfonamide. nih.gov
Advanced Derivatization Strategies for this compound
The core structure of this compound can be modified to create a diverse range of analogues with tailored properties. These derivatization strategies are crucial for developing new therapeutic agents and functional materials.
Functionalized analogues are synthesized by introducing new chemical moieties to the parent sulfonamide structure. This can enhance biological activity, alter physical properties, or enable further chemical transformations.
Heterocyclic Analogues: One powerful strategy involves the use of cycloaddition reactions. For instance, vinyl sulfonate esters, which can be derived from sulfonamides, can undergo [3+2] cycloadditions with nitrones. This method provides regio- and diastereoselective access to complex isoxazolidine-fused sulfonamides, which are evaluated as potential enzyme inhibitors. ucl.ac.uk
Bio-conjugation: Sulfonamides can be conjugated with biomolecules like amino acids to improve their biological profile. The reaction of p-toluenesulfonyl chloride with various amino acids in an alkaline medium yields N-sulfonylated amino acid derivatives. nih.goviosrjournals.org This approach combines the structural features of the sulfonamide with the biological recognition of amino acids.
Metal Complexes: The sulfonamide group can act as a ligand to coordinate with metal ions. Rhenium, for example, can form stable complexes with sulfonamide derivatives. These organometallic compounds are investigated for their potential as anticancer drugs, where the metal center introduces a new mode of biological action. mdpi.comnih.gov
The following table outlines various derivatization strategies and their applications.
| Strategy | Reagents/Method | Resulting Analogue | Application/Purpose |
| Cycloaddition | Vinyl sulfonate, Nitrones | Isoxazolidine-sulfonamides | Enzyme inhibitors, biological probes ucl.ac.uk |
| Bio-conjugation | Amino acids, p-Toluenesulfonyl chloride | N-Sulfonylated amino acids | Enhanced biological activity, drug design nih.goviosrjournals.org |
| Metal Complexation | Rhenium carbonyls, Sulfonamide ligands | Rhenium-sulfonamide complexes | Anticancer agents, therapeutic applications mdpi.comnih.gov |
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect. Therefore, enantioselective synthesis—the ability to produce a single enantiomer—is of paramount importance in medicinal chemistry. nih.gov Chiral sulfonamides are found in many catalysts and drug molecules. mdpi.comnih.gov
Several enantioselective pathways have been developed for sulfonamide derivatives:
From Chiral Precursors: A straightforward approach is to react an achiral sulfonyl chloride with a commercially available chiral amine. This nucleophilic substitution reaction transfers the chirality from the starting material to the final sulfonamide product. nih.govmdpi.com
Catalytic Enantioselective Synthesis: More advanced methods use chiral catalysts to control the stereochemical outcome of the reaction.
Atroposelective Hydroamination: A palladium-catalyzed atroposelective hydroamination of allenes with aryl sulfonamides can construct axially chiral sulfonamides with high enantioselectivity. acs.org These molecules possess chirality due to hindered rotation around a single bond.
Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective modification of pre-existing sulfonamides. For example, NHCs can facilitate the reaction of sulfonamides with phthalaldehyde to produce phthalidyl sulfonamides with excellent yields and high enantiomeric ratios. ntu.edu.sg
Enantiospecific Substitution at Sulfur: While less common, it is possible to create sulfonamides that are chiral at the sulfur atom itself. The reaction of enantiopure sulfonimidoyl fluorides with anilines proceeds with a complete inversion of configuration at the sulfur center, providing an enantiospecific route to chiral-at-sulfur sulfonamide analogues. acs.org
The table below compares different approaches to chiral sulfonamide synthesis.
| Method | Description | Type of Chirality | Example Catalyst/Reagent |
| Chiral Substrate Control | Reaction of a sulfonyl chloride with a chiral amine. mdpi.com | Center chirality (from amine) | Commercially available chiral amines |
| Atroposelective Catalysis | Pd-catalyzed hydroamination of allenes with sulfonamides. acs.org | Axial chirality (C-N bond) | Palladium complexes with chiral ligands |
| Organocatalysis | NHC-catalyzed modification of existing sulfonamides. ntu.edu.sg | Center chirality (newly formed) | Chiral N-heterocyclic carbene (NHC) |
| Enantiospecific Substitution | SN2 reaction at an enantiopure sulfur center. acs.org | Center chirality (at sulfur) | Enantiopure sulfonimidoyl fluorides |
Advanced Structural Characterization and Conformational Analysis of 2 Amino N Phenyltoluene 4 Sulphonamide
High-Resolution Spectroscopic Techniques
Spectroscopy is fundamental to understanding the molecular framework and electronic properties of 2-Amino-N-phenyltoluene-4-sulphonamide. Each technique probes different aspects of the molecule's quantum mechanical states, from nuclear spin to vibrational and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the constitution and isomeric purity of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would typically appear in the downfield region of 6.5-8.0 ppm. rsc.org The precise chemical shifts and splitting patterns (doublets, triplets, or multiplets) depend on the substitution pattern and coupling with adjacent protons. The single proton of the sulfonamide group (-SO₂NH-) is anticipated to resonate as a broad singlet further downfield, often above 8.5 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, while the methyl group (-CH₃) protons would yield a sharp singlet in the upfield region, typically around 2.3-2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct signals for each carbon atom. Aromatic carbons typically resonate between 110 and 150 ppm. rsc.org The carbon atom of the methyl group is expected in the upfield region (around 21 ppm), providing clear evidence of its presence. rsc.org
Conformational dynamics, such as restricted rotation around the S-N bond, can be investigated using variable temperature NMR studies, which may show broadening or coalescence of specific signals as the rate of exchange approaches the NMR timescale.
| Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H | 6.5 - 8.0 | Doublet, Triplet, Multiplet |
| Sulfonamide Proton (-SO₂NH-) | ¹H | > 8.5 | Broad Singlet |
| Amine Protons (-NH₂) | ¹H | ~ 5.9 | Broad Singlet |
| Methyl Protons (-CH₃) | ¹H | ~ 2.4 | Singlet |
| Aromatic Carbons | ¹³C | 110 - 150 | - |
| Methyl Carbon (-CH₃) | ¹³C | ~ 21 | - |
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonamide group. The most characteristic bands are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The stretching vibration of the S–N bond is visible in the region of 914–895 cm⁻¹. In addition, the N-H stretching vibrations of the primary amine group (-NH₂) and the secondary sulfonamide group (-NH-) are expected between 3500 and 3200 cm⁻¹. tandfonline.com
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule, which may be weak in the FTIR spectrum. It is effective for observing the vibrations of the aromatic rings and the sulfur-containing functional group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| -NH₂ and -NH- | N-H Stretching | 3500 - 3200 | Medium-Strong |
| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium |
| -CH₃ | C-H Stretching | 2975 - 2850 | Medium |
| -SO₂- | S=O Asymmetric Stretching | 1320 - 1310 | Strong |
| -SO₂- | S=O Symmetric Stretching | 1155 - 1143 | Strong |
| S-N | S-N Stretching | 914 - 895 | Medium |
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* transitions within the benzene (B151609) rings. The presence of the amino (-NH₂) and sulfonamide (-SO₂NHPh) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. Studies on various substituted benzenesulfonamides show characteristic absorption bands in the UV region. acs.orgpharmahealthsciences.net The spectrum of this compound would likely exhibit two main absorption bands, one intense band at shorter wavelengths and a second, less intense band at longer wavelengths, which are characteristic of the electronic system of the substituted aromatic rings.
Terahertz (THz) spectroscopy is an emerging technique that probes low-frequency molecular vibrations (typically <100 cm⁻¹ or <3 THz). These low-energy modes correspond to large-amplitude collective motions of the molecule, such as torsional modes of the phenyl rings and, importantly, intermolecular vibrations. For this compound, THz spectroscopy could be particularly insightful for characterizing the solid-state structure by directly probing the hydrogen-bond network. The stretching and bending modes of intermolecular N-H···O hydrogen bonds fall within the THz range, making this technique a powerful tool for analyzing crystal packing and polymorphism. Rotational spectroscopy studies on similar sulfonamides have confirmed its utility in determining detailed conformational preferences in the gas phase. nih.gov
Solid-State Structural Investigations
While spectroscopic methods provide crucial data on connectivity and electronic structure, solid-state techniques are required to determine the precise three-dimensional arrangement of atoms and molecules.
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique would provide precise data on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation in the solid state.
For this compound, the geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov A key conformational feature is the relative orientation of the two aromatic rings, defined by the dihedral angle between their planes, which is influenced by steric and electronic effects. In a related N-Ethyl-N-phenyl-p-toluenesulfonamide structure, this dihedral angle was found to be 32.8°. nih.gov
Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that dictate the crystal packing. Sulfonamides are well-known for forming robust hydrogen-bonding networks. researchgate.net It is highly probable that the sulfonamide N-H group and the amino N-H groups act as hydrogen-bond donors, while the two sulfonyl oxygen atoms act as acceptors. This could lead to the formation of hydrogen-bonded dimers or extended chains and sheets within the crystal lattice, significantly influencing the material's physical properties. tandfonline.comresearchgate.net
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~ 1.43 Å |
| S-N Bond Length | ~ 1.63 Å |
| S-C (aromatic) Bond Length | ~ 1.76 Å |
| O=S=O Bond Angle | ~ 120° |
| C-S-N Bond Angle | ~ 105° |
Hydrogen Bonding Networks and Their Influence on Crystal Packing
The crystal packing of sulfonamide compounds is significantly influenced by a network of intermolecular hydrogen bonds. The sulfonamide group (-SO₂NH₂) itself provides both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl O atoms), leading to a variety of predictable interaction patterns, often referred to as supramolecular synthons. nih.govacs.org Strong intermolecular hydrogen bonds, alongside π-π interactions, are frequently the primary forces driving the crystal packing in sulfonamides. nih.govresearchgate.net
In many sulfonamides, the amide proton is the most effective hydrogen bond donor, while the sulfonyl, carbonyl, and activated aromatic nitrogen groups act as the best acceptors. acs.org This leads to the formation of common motifs. One of the most well-known synthons in primary sulfonamides is the R²₂(8) ring, a robust motif formed by two molecules hydrogen bonding in a dimeric fashion. acs.org However, this is not the only possibility. Chain motifs, such as the C¹₁(8) chain involving the terminal amine and a sulfonyl oxygen, are also frequently observed and can even compete with or disrupt the formation of the R²₂(8) dimer. acs.org
The specific hydrogen bonding network that forms can be influenced by the presence of other functional groups within the molecule. For this compound, the primary amino group (-NH₂) introduces additional hydrogen bond donors, further diversifying the potential for intermolecular connections and leading to more complex, layered packing structures. nih.gov The interplay between these different potential hydrogen bonds dictates the final crystal architecture. For instance, in a study of various sulfonamides, it was found that infinite chains involving four atoms were the most common motif for compounds with a single type of hydrogen bond. acs.orgacs.org
The nature of these hydrogen bonding networks is directly responsible for the stability of different crystal forms (polymorphs). researchgate.net Different arrangements of these bonds can lead to variations in crystal density and lattice energy, distinguishing one polymorph from another. researchgate.netresearchgate.net
Supramolecular Interactions and Crystal Engineering Principles
The study of supramolecular interactions in sulfonamides is a core aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired physical and chemical properties. nih.gov Due to the presence of multiple hydrogen bond donors and acceptors, the sulfonamide group is a versatile functional group for building complex supramolecular architectures. nih.gov The challenge in the crystal engineering of sulfonamides lies in understanding the hierarchy and competition between various possible supramolecular synthons. nih.goviucr.org
A primary goal is to build a library of reliable supramolecular synthons for the sulfonamide group to better predict and control the crystal structures of new compounds. nih.gov While the R²₂(8) homosynthon is common, its formation can be disrupted in favor of heterosynthons when a coformer molecule is introduced, as in the case of cocrystals. acs.org Studies on sulfonamide cocrystals with molecules like lactams, syn-amides, and N-oxides have been conducted to understand this competitive behavior. nih.gov
These studies reveal a wide array of possible hydrogen bond interactions, indicating high competition between potential synthons. acs.org Molecular electrostatic potential energy (MEPE) calculations can be used to rank the strength of these interactions and predict which synthons are most likely to form. nih.gov For example, such calculations have been used to compare the likelihood of a sulfonamide group bonding with a lactam versus an N-oxide. nih.gov
Polymorphism in Sulfonamide Compounds, including this compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. researchgate.net These different crystalline forms, or polymorphs, arise from variations in the arrangement of molecules in the crystal lattice, which can be due to different conformations of the molecule itself or different hydrogen-bonding patterns. nih.govresearchgate.net Polymorphism is of great interest to the pharmaceutical industry because different polymorphs of an active pharmaceutical ingredient can exhibit different physicochemical properties, including solubility, dissolution rate, and stability. researchgate.net It is estimated that at least one-third of all organic compounds are likely to exhibit polymorphism. researchgate.net
The tendency for sulfonamides to exhibit polymorphism is linked to the conformational flexibility of the molecule and the versatility of the sulfonamide group in forming various hydrogen-bonded networks. nih.govacs.org Electron-withdrawing and electron-donating groups at the N1-position of the sulfonamide can influence the strength of the hydrogen bonds that form and, consequently, the likelihood of polymorphism. researchgate.net
Characterization of Polymorphic Forms and Interconversion
Different polymorphic forms of a sulfonamide can be identified and characterized using a variety of analytical techniques. X-ray diffraction (both single-crystal and powder) is used to determine the crystal structure of each form, revealing differences in molecular packing and conformation. figshare.comresearchgate.net Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can identify phase transitions between polymorphs and determine their relative thermodynamic stability. figshare.comresearchgate.net Spectroscopic techniques like Infrared (IR) and Raman spectroscopy are also employed, as the different intermolecular interactions in each polymorph can lead to distinct vibrational spectra. figshare.com
The interconversion between polymorphic forms can be induced by various factors, including temperature, solvent, and mechanical stress. figshare.comnih.gov For example, a metastable form may convert to a more stable form upon heating. figshare.com This process can be monitored in real-time using techniques like hot-stage microscopy or diffuse reflectance visible spectroscopy. figshare.comnih.gov The study of interconversion is crucial for determining the most stable polymorph under specific conditions, which is a key consideration in pharmaceutical development. nih.gov Some sulfonamides have been found to exist in as many as six different polymorphic forms, which can be prepared through methods like slow evaporation from different solvents or melt extrusion. figshare.comku.ac.ae
Thermochromic Behavior in Sulfonamide Polymorphs
Thermochromism, a reversible change in color upon heating or cooling, has been observed in some sulfonamide polymorphs. figshare.comacs.org This phenomenon is a type of color polymorphism and is directly linked to changes in the molecular conformation and crystal packing with temperature. figshare.comacs.org In a notable case, a sulfonamide compound was found to have six color polymorphs, ranging from yellow to red. researchgate.netfigshare.comacs.org
The color of these polymorphs was correlated with the value of a specific dihedral angle in the molecule; a smaller angle (a more planar conformation) resulted in a red-shift of the absorption wavelength. figshare.comacs.org The thermochromic behavior arises from molecular rotations around this dihedral angle. Some of these transformations are reversible, occurring with small-angle molecular rotations, while others are irreversible and involve larger rotational changes. figshare.comacs.org The temperature-induced phase transitions between these thermochromic polymorphs can be rationalized by calculating the free energy of the different forms. ku.ac.aeacs.org This behavior highlights a fascinating interplay between molecular conformation, crystal packing, and the optical properties of the material. figshare.comacs.org
Halogen Bonding and Other Non-Covalent Interactions in Sulfonamide Cocrystals
In addition to hydrogen bonding, other non-covalent interactions like halogen bonding are being explored in the crystal engineering of sulfonamides, particularly in the formation of cocrystals. nih.gov A halogen bond is an attractive interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov The co-crystallization of sulfonamides with halogen bond donors is being investigated as a way to create new pharmaceutical-relevant materials. nih.govnih.gov
In several studies of sulfonamide cocrystals with halogen bond donors like 1,4-diiodotetrafluorobenzene, a surprising result was observed. nih.gov Instead of the expected halogen bonds to the oxygen or nitrogen atoms of the sulfonamide group, the dominant interaction was often a halogen bond to the π-system of an aromatic ring (an X···π interaction). nih.gov This preference was attributed to the fact that the strong hydrogen bonding between the sulfonamide groups themselves can block the oxygen and nitrogen atoms from participating in halogen bonding. nih.gov
The strength and geometry of halogen bonds can be tuned by changing the halogen atom (iodine typically forms stronger bonds than bromine or chlorine) and the electron-withdrawing nature of the molecule it is attached to. nih.govamazonaws.com These interactions, alongside hydrogen bonds, can be used in a hierarchical fashion to control the assembly of molecules in a crystal, allowing for the design of extended 1D, 2D, or 3D networks with predictable connectivity. researchgate.net The interplay between hydrogen and halogen bonding presents a complex but powerful tool for the rational design of new sulfonamide-based crystalline materials. nih.gov
Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested under the specified outline, which includes:
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Theoretical Investigation of S-N Bond Character and Contributions
Molecular Modeling and Simulations
While the methodologies listed are standard in computational chemistry for characterizing molecules, the specific application and resulting data for this compound are not present in the searched academic and scientific databases. Generating an article without this specific data would not meet the requirements for scientifically accurate and detailed content focused solely on the target compound.
Computational and Theoretical Studies on 2 Amino N Phenyltoluene 4 Sulphonamide
Molecular Modeling and Simulations
Molecular Dynamics Simulations for Conformational Transitions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While specific MD studies on 2-Amino-N-phenyltoluene-4-sulphonamide are not widely published, the methodology is extensively applied to understand the flexibility of related molecules. Such simulations for this compound would involve the use of a force field, such as AMBER or CHARMM, to describe the interatomic forces. nih.govnih.gov
Computational Crystal Structure Prediction (CSP) for Polymorphic Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. Computational Crystal Structure Prediction (CSP) is a method used to find the most stable crystal packing arrangements of a molecule, thereby predicting its potential polymorphs. researchgate.net For this compound, a CSP study would begin by identifying the molecule's low-energy gas-phase conformations.
These conformations are then packed into various possible crystallographic space groups to generate a multitude of hypothetical crystal structures. The lattice energy of each structure is minimized, typically using a combination of force fields and more accurate quantum mechanical calculations, to create a crystal energy landscape. chemrxiv.org This landscape plots the relative energies of the predicted polymorphs, with the most stable forms corresponding to the lowest energies. CSP can be invaluable in guiding experimental polymorph screens and in understanding the structural diversity of compounds like sulfapyridine, a related sulfonamide known to exhibit conformational polymorphism. nih.gov
| Predicted Polymorph | Space Group | Calculated Relative Energy (kJ/mol) | Calculated Density (g/cm³) |
|---|---|---|---|
| Form I | P2₁/c | 0.00 | 1.45 |
| Form II | P-1 | +1.25 | 1.43 |
| Form III | C2/c | +3.80 | 1.41 |
Free Energy Calculations for Phase Transition Thermodynamics
While CSP predicts the stability of polymorphs at absolute zero, understanding their relative stability at real-world temperatures and pressures requires the calculation of free energy. Alchemical free energy calculations provide a robust method to compute the free energy difference between two states, such as two different polymorphic forms. nih.gov
This technique involves creating a non-physical, or "alchemical," pathway that transforms one polymorph into another within a simulation. By calculating the work required for this transformation, the free energy difference (ΔG) can be determined. A positive ΔG indicates the initial form is more stable under the given conditions, while a negative ΔG indicates the final form is more stable. These calculations are computationally intensive but provide crucial thermodynamic data on phase transitions, helping to predict which polymorphic form will be most stable under specific manufacturing or storage conditions.
Artificial Intelligence and Machine Learning in Sulfonamide Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing processes. These technologies are increasingly applied to sulfonamide chemistry for tasks ranging from synthesis planning to the design of entirely new molecules.
AI-Driven Retrosynthesis and Forward Reaction Prediction for this compound
Machine Learning for Reaction Selectivity and Yield Prediction
Machine learning models can be trained to predict the outcome of a chemical reaction with high accuracy. nih.gov In the synthesis of this compound, for instance, a key step would be the reaction between a substituted aniline (B41778) and a toluenesulfonyl chloride derivative. An ML model, such as a random forest or a neural network, can be trained on data from similar sulfonamide formation reactions. tue.nlnd.edu
The model uses molecular descriptors (features) of the reactants, catalyst, solvent, and reaction conditions (e.g., temperature, time) as input to predict the reaction yield and selectivity. tue.nlnih.gov This predictive capability allows chemists to perform in silico optimization, identifying the optimal reaction conditions to maximize yield before running experiments in the lab, saving time and resources. arxiv.org
| Amine Substrate | Sulfonyl Chloride | Base | Temperature (°C) | Predicted Yield (%) |
|---|---|---|---|---|
| Aniline | p-Toluenesulfonyl chloride | Pyridine | 25 | 85.2 |
| Aniline | p-Toluenesulfonyl chloride | Triethylamine | 25 | 78.5 |
| o-Toluidine | p-Toluenesulfonyl chloride | Pyridine | 50 | 92.1 |
| o-Toluidine | Benzenesulfonyl chloride | Pyridine | 25 | 88.9 |
De Novo Design of Sulfonamide Scaffolds using Generative Models
In the context of sulfonamide chemistry, a generative model could be tasked with creating new molecules that incorporate the sulfonamide scaffold found in this compound but possess different substituents or core structures. nih.gov By applying constraints, such as desired drug-like properties (e.g., solubility, low toxicity) or a specific 3D shape, these models can explore the vast chemical space to propose innovative compounds that a human chemist might not have conceived. nih.gov This approach accelerates the discovery of new lead compounds for drug development and materials science.
Advanced Applications and Functional Materials Research Involving Sulfonamide Moieties
Catalytic Applications of Sulfonamide-Based Ligands
The inherent chemical characteristics of the sulfonamide moiety, including its stability and ability to engage in hydrogen bonding and coordinate with metal ions, have positioned it as a valuable component in the design of advanced catalysts. nih.govmdpi.com Ligands incorporating this functional group have been successfully employed in a range of catalytic transformations, from asymmetric synthesis to transition metal-catalyzed cross-coupling reactions.
The synthesis of single-enantiomer chiral molecules is a critical endeavor in modern chemistry, particularly for pharmaceuticals. Chiral sulfonamides have emerged as powerful tools in this field, serving as ligands that can effectively induce asymmetry in chemical reactions.
Axially chiral sulfonamides, a class of atropisomers that are chiral due to restricted rotation around an N-C single bond, have garnered significant attention. nih.gov Their catalytic enantioselective synthesis has been achieved through methods like palladium-catalyzed N-allylation, yielding products with high enantiomeric excess (up to 92% ee). nih.gov The development of such synthetic routes is crucial as these chiral scaffolds can be precursors to efficient chiral phosphine (B1218219) ligands used in other asymmetric reactions. researchgate.net
Furthermore, chiral Brønsted acids based on N-phosphoryl sulfonamide structures have been developed and evaluated as organocatalysts. mcgill.ca These metal-free catalysts are utilized in biomimetic transfer hydrogenation reactions, for instance, in the asymmetric synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, a valuable building block in drug discovery. mcgill.ca Quinine has also been successfully used as a chiral auxiliary for the asymmetric synthesis of a variety of chiral sulfinamides with excellent enantioselectivity. acs.org
Table 1: Examples of Chiral Sulfonamide-Based Systems in Asymmetric Synthesis
| Catalyst/Ligand Type | Reaction Type | Key Feature |
|---|---|---|
| Axially Chiral N-aryl Sulfonamides | Palladium-Catalyzed N-Allylation | Creates rotationally stable N-C axially chiral products. nih.gov |
| P-Chiral, N-Phosphoryl Sulfonamides | Brønsted Acid-Catalyzed Transfer Hydrogenation | Metal-free organocatalysis for producing chiral bioisosteres. mcgill.ca |
| Quinine Auxiliary | Asymmetric Sulfinamide Synthesis | Employs a recoverable and recyclable chiral auxiliary. acs.org |
| Disulfonimides | Enantioselective Catalysis | Two sulfonyl groups flank an amine, acting as catalysts. wikipedia.org |
Sulfonamides are effective ligands for transition metals due to the presence of N and O donor atoms, which can coordinate with metal ions like Cu²⁺, Ir, Pd, and Ru. mdpi.com The resulting metal complexes often exhibit enhanced biological or catalytic activity compared to the free ligands. mdpi.com The stability and structural diversity of sulfonamide-based ligands allow for the fine-tuning of the electronic and steric properties of the metal center, influencing the catalyst's reactivity and selectivity. acs.orgnih.gov
For example, a series of Cp*Ir (iridium) piano-stool complexes with (pyridinylmethyl)sulfonamide ligands have been synthesized for transfer hydrogenation reactions. acs.org Studies on these complexes revealed that modifying the electronic properties of the sulfonamide ligand by adding electron-donating or -withdrawing groups systematically tunes the catalytic activity. acs.org Similarly, copper complexes with N-sulfonamide ligands have been investigated, where the sulfonamide ligand enhances the reactivity of the metal ion. mdpi.com In the realm of C-H activation, cationic transition metal catalysts have been used to achieve orthogonal arylation of diene-sulfonamides, demonstrating how different metal catalysts (Ru vs. Pd) can direct reactions to different sites on the same molecule. researchgate.net The versatility of transition metal complexes arises from their variable oxidation states and coordination geometries, which are central to catalytic cycles involving steps like oxidative addition and reductive elimination. researchgate.net
Understanding the reaction mechanisms is crucial for optimizing existing catalysts and designing new ones. Research into sulfonamide-mediated catalysis has shed light on several pathways. A metal-free, photocatalytic method has been developed for the late-stage functionalization of sulfonamides, converting them into valuable sulfonyl radical intermediates. nih.govacs.org Mechanistic studies suggest that this process operates via energy-transfer catalysis (EnT). nih.govacs.org
In other systems, particularly those involving oxidation, the mechanism can be more complex. For the degradation of sulfonamides, density functional theory (DFT) calculations have been used to study the process catalyzed by titanium dioxide. These studies indicate that the optimal degradation pathway is initiated by a hydroxyl radical attacking the carbon atom attached to the sulfonyl group. researchgate.net In the oxidation of sulfonamides using a Mn(II)/periodate (B1199274) process, it was found that in-situ formed colloidal MnO₂ acts as a catalyst. nih.gov The mechanism involves the MnO₂ mediating electron transfer from the sulfonamide to the periodate on its surface, a process dominated by the aniline (B41778) moiety within the sulfonamide structure. nih.gov
Material Science Applications of Sulfonamide Derivatives
The rigid structure and electron-rich nature of the sulfonamide moiety make it an attractive component for the synthesis of advanced functional materials. wikipedia.org Compounds containing this group have been investigated for their unique optical properties, leading to applications in optoelectronics.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, data storage, and frequency conversion. Sulfonamide derivatives have emerged as a promising class of NLO materials. bohrium.comrsc.org
Theoretical studies using density functional theory (DFT) have been employed to investigate the NLO properties of various sulfonamide-containing compounds, such as heterocyclic azo derivatives. bohrium.comnih.govresearcher.life These studies calculate key NLO parameters, including dipole moment, polarizability, and, most importantly, the first hyperpolarizability (β), which quantifies the second-order NLO response. Research has shown that certain azo sulfonamides exhibit high total first hyperpolarizability values (up to 2503 a.u.) and a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comnih.gov A low energy gap is often correlated with a high NLO response, as it facilitates intramolecular charge transfer, a key mechanism for NLO activity. bohrium.comnih.gov
Table 2: Calculated NLO Properties of Selected Azo Sulfonamide Derivatives
| Property | Value | Significance |
|---|---|---|
| First Hyperpolarizability (βtot) | Up to 2503 a.u. | Indicates a strong second-order NLO response. bohrium.comnih.gov |
| HOMO-LUMO Energy Gap (Eg) | < 1.41 eV | A low gap facilitates charge transfer, enhancing NLO properties. bohrium.comnih.gov |
| Relationship between βtot and Eg | Inverse | Confirms that a smaller energy gap corresponds to a larger NLO response. bohrium.comnih.gov |
The significant NLO properties exhibited by sulfonamide derivatives make them strong candidates for use in optoelectronic devices. bohrium.comrsc.org The development of new materials with high NLO responses is driven by the need for components in advanced optical and photonic applications. rsc.org The ability to synthesize and modify sulfonamide-containing molecules allows for the tuning of their optical properties to meet the requirements of specific devices.
The promising theoretical NLO values calculated for various sulfonamide compounds suggest their potential for creating materials that can efficiently manipulate light. bohrium.comnih.gov These findings encourage further experimental synthesis and characterization of novel sulfonamide derivatives as next-generation materials for optoelectronics, photonics, and other advanced technologies. bohrium.comresearcher.life
Development of Chemosensors Based on Sulfonamide Scaffolds
The design of chemosensors, molecules that signal the presence of specific chemical species, is a burgeoning field in materials science and analytical chemistry. The sulfonamide scaffold is an attractive platform for developing such sensors due to its inherent binding capabilities and the ease with which its structure can be modified. The nitrogen atom of the sulfonamide group can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. This allows the scaffold to participate in specific recognition events with target analytes.
Furthermore, the aromatic rings present in molecules like 2-Amino-N-phenyltoluene-4-sulphonamide can be functionalized with fluorophores or chromophores. When the sulfonamide moiety binds to a target ion or molecule, the resulting conformational or electronic changes in the sensor molecule can induce a detectable change in its photophysical properties, such as a shift in fluorescence emission or a change in color. This principle allows for the sensitive and selective detection of various analytes. For instance, sulfonamide-based sensors have been developed for detecting metal ions, anions, and neutral molecules by leveraging the coordination of the sulfonamide group with the target species. The specific structure of this compound, with its additional amino and phenyl groups, provides further sites for modification and interaction, enhancing its potential as a versatile building block for novel chemosensors.
Biophysical Interaction Studies at a Molecular and Enzymatic Level (non-clinical)
Understanding how molecules interact with biological systems at a fundamental level is crucial for the development of new technologies and therapeutics. Non-clinical biophysical studies on sulfonamides provide invaluable insights into their mechanisms of action and guide the design of new compounds with tailored properties.
Molecular recognition is the process by which molecules selectively bind to one another. Sulfonamides are well-known for their ability to interact with a variety of biological targets, most notably enzymes. A classic example is their interaction with carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov
Beyond enzymes, sulfonamides have also been shown to interact with other biological macromolecules like DNA. researchgate.net These interactions can occur through various modes, including intercalation between base pairs and groove binding, and are often driven by a combination of electrostatic, hydrophobic, and hydrogen bonding forces. researchgate.net
Interactive Table: Molecular Docking of Sulfonamide Derivatives with Carbonic Anhydrase I (PDB ID: 1AZM)
| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Reference |
| Acetazolamide (Reference) | -5.25 | His94, His96, His119, Thr199, Thr200 | unar.ac.idnih.gov |
| Derivative A | -7.2 | His94, Gln92, Val121, Leu198, Thr200 | nih.gov |
| Derivative B | -8.1 | His96, Val135, Leu198, Pro202, Trp209 | nih.gov |
| Derivative C | -6.8 | Gln92, His94, Val121, Leu198 | nih.gov |
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. openaccesspub.org For sulfonamides, extensive SAR studies have established key principles that govern their interactions with biological targets. slideshare.net
One of the most critical features for the antibacterial activity of many sulfonamides is the presence of a free para-amino group on the benzene (B151609) ring. slideshare.net This group is essential for mimicking p-aminobenzoic acid (PABA), a natural substrate in the bacterial folic acid synthesis pathway. researchgate.net Modifications to this amino group generally lead to a loss of activity.
Conversely, substitutions on the sulfonamide nitrogen (the N¹ position) have a profound impact on the molecule's properties and activity. Attaching various heterocyclic or aromatic groups to this position can significantly alter the compound's acidity (pKa), solubility, and binding affinity for its target enzyme. slideshare.net For instance, in the context of carbonic anhydrase inhibitors, the nature of the substituent on the sulfonamide nitrogen dictates the selectivity towards different CA isoforms. nih.gov SAR studies have shown that maximum activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4, allowing for a significant population of the active, ionized form at physiological pH. slideshare.net
The specific structure of this compound features an N-phenyl group at the N¹ position. Based on general SAR principles, this substitution pattern is a key determinant of its potential biological interactions and selectivity profile.
Interactive Table: General SAR Principles for Sulfonamides
| Structural Feature | Modification | Impact on Activity | Reference |
| p-Amino Group | Acylation, Alkylation, or Removal | Generally abolishes or greatly reduces antibacterial activity. | slideshare.net |
| Aromatic Ring | Replacement with other ring systems | Often decreases activity. | slideshare.net |
| Sulfonamide Group (-SO₂NH-) | Replacement of sulfur with other atoms | Loss of activity. | slideshare.net |
| N¹-Substituent | Introduction of various groups (heterocycles, etc.) | Strongly modulates potency, selectivity, and pharmacokinetic properties. | openaccesspub.orgslideshare.net |
Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. springernature.comnih.gov This powerful tool allows scientists to predict the properties of yet-to-be-synthesized compounds, thereby guiding the rational design of new functional materials and avoiding unnecessary synthetic efforts. springernature.com
The QSPR workflow begins with a dataset of molecules for which a specific property (e.g., solubility, binding affinity, reaction rate) has been experimentally measured. nih.gov For each molecule, a set of numerical values known as "molecular descriptors" is calculated. researchgate.net These descriptors encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and connectivity.
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is then built to establish a quantitative relationship between the calculated descriptors and the experimental property. researchgate.netnih.gov Once a robust and validated QSPR model is developed, it can be used to predict the properties of new, untested molecules based solely on their chemical structure. springernature.com
In the context of sulfonamides, QSPR models can be developed to predict a wide range of properties relevant to their application in functional materials. For example, a QSPR model could predict the binding affinity of a series of sulfonamide-based chemosensors for a particular metal ion, or it could predict the photophysical properties (like absorption and emission wavelengths) of novel sulfonamide-containing dyes. This predictive capability is invaluable for designing molecules with optimized performance for specific applications in materials science. researchgate.net
Future Directions and Emerging Research Frontiers
Integrated Experimental and Computational Research Paradigms
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For a molecule like 2-Amino-N-phenyltoluene-4-sulphonamide, this integrated approach can rapidly accelerate the discovery of new functionalities and applications. Computational methods, particularly Density Functional Theory (DFT) and molecular docking, provide predictive insights that guide targeted experimental work, saving significant time and resources. nih.govnih.gov
DFT studies can elucidate the fundamental electronic properties of this compound. researchgate.net Calculations can predict its molecular geometry, orbital energies (HOMO-LUMO gap), and molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-deficient regions of the molecule. nih.gov This information is crucial for predicting the compound's reactivity, stability, and potential sites for interaction with biological targets. nih.gov
Following computational analysis, molecular docking simulations can be employed to screen this compound against libraries of biological targets, such as enzymes like carbonic anhydrases or the bacterial enzyme dihydropteroate synthase (DHPS). nih.govnih.gov These simulations predict the binding affinity and conformation of the compound within the active site of a protein, offering hypotheses about its potential biological activity. nih.gov The insights from these in silico studies can then be validated through targeted experimental synthesis of derivatives and subsequent in vitro biological assays, creating an efficient cycle of prediction and confirmation. nih.govacs.org
| Computational Method | Predicted Properties for this compound | Experimental Validation |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap, vibrational frequencies, molecular electrostatic potential (MEP). researchgate.net | X-ray crystallography, UV-Vis and IR spectroscopy, reactivity studies. |
| Molecular Docking | Binding affinity and mode with specific protein targets (e.g., enzymes, receptors), identification of key interacting residues. nih.gov | In vitro enzyme inhibition assays, surface plasmon resonance (SPR). |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov | Cell-based permeability assays, metabolic stability studies, cytotoxicity assays. |
Exploration of Novel Sulfonamide Architectures with Tunable Functional Properties
The core structure of this compound serves as a versatile scaffold for the design of novel molecular architectures with finely tuned properties. The field is moving beyond simple derivatives to create sophisticated molecules, including hybrids and bioisosteres, to enhance efficacy, selectivity, and physicochemical characteristics.
One promising avenue is the creation of hybrid molecules, where the this compound moiety is covalently linked to another pharmacophore. For instance, incorporating moieties like quinoline or α-aminophosphonates could yield novel compounds with unique photophysical or enzymatic inhibitory profiles. nih.govnih.gov This molecular hybridization strategy aims to combine the functionalities of two distinct molecular entities to interact with multiple biological targets or to enhance a specific desired property.
Another advanced strategy is bioisosteric replacement. Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting a comparable biological response. The sulfonamide group (-SO₂NH-) can be replaced by other S(VI) motifs like sulfoximines, which offer a distinct three-dimensional geometry and can modulate properties such as metabolic stability, solubility, and hydrogen bonding capacity. acs.org Applying this to this compound could lead to next-generation analogues with improved pharmacokinetic profiles. Furthermore, N-acyl sulfonamides are increasingly explored as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with greater enzymatic stability. nih.gov
| Modification Strategy | Target Site on this compound | Potential Tunable Property |
| Molecular Hybridization | Amino group or phenyl rings | Dual-target biological activity, fluorescence, chemosensing. nih.gov |
| Bioisosteric Replacement | Sulfonamide group (-SO₂NH-) | Metabolic stability, aqueous solubility, binding affinity, oral bioavailability. acs.org |
| N-Acylation/Alkylation | Sulfonamide nitrogen | Acidity, lipophilicity, hydrogen bonding capability. nih.gov |
| Ring Functionalization | Toluene (B28343) or N-phenyl rings | Steric and electronic effects, target selectivity, pharmacokinetic properties. |
Advancements in Sustainable and Scalable Synthetic Methodologies
The traditional synthesis of sulfonamides often relies on the reaction of sulfonyl chlorides with amines, a process that frequently uses hazardous chlorinated solvents and generates acidic byproducts. researchgate.netnih.gov Modern organic synthesis is increasingly focused on developing "green" and sustainable methods that are safer, more efficient, and environmentally benign. mdpi.com
Future synthesis of this compound will likely leverage these advancements. One significant development is the move away from sulfonyl chlorides towards more stable and less hazardous sulfur sources, such as sodium sulfinates. researchgate.net Methodologies have been developed for the synthesis of sulfonamides in sustainable solvents like water or deep eutectic solvents (DES), which dramatically reduces the reliance on volatile organic compounds (VOCs). researchgate.netrsc.orgresearchgate.net These processes often feature simple, filtration-based workups, minimizing waste. researchgate.net
Catalysis plays a key role in these modern methods. Metal-free and transition-metal-catalyzed reactions (e.g., using copper) have been developed to facilitate the formation of the crucial S-N bond under mild conditions. researchgate.net Such catalytic approaches offer high atom economy and functional group tolerance. For large-scale production, one-pot procedures, where multiple reaction steps are performed in the same vessel without isolating intermediates, represent a significant advance in efficiency and scalability. ijarsct.co.in
| Synthesis Parameter | Traditional Method (e.g., Sulfonyl Chloride based) | Sustainable/Green Method |
| Sulfur Source | Sulfonyl Chlorides | Sodium Sulfinates, Thiols. researchgate.netresearchgate.net |
| Solvent | Dichloromethane (DCM), DMF, DMSO. researchgate.net | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES). rsc.orgresearchgate.net |
| Base/Catalyst | Stoichiometric organic bases (e.g., pyridine, triethylamine). cbijournal.com | Catalytic amounts of transition metals (e.g., Cu) or metal-free conditions. researchgate.net |
| Workup | Solvent extraction, column chromatography. | Simple filtration, precipitation. mdpi.comresearchgate.net |
| Environmental Impact | High (use of toxic reagents and solvents, waste generation). | Low (use of benign solvents, high atom economy, reduced waste). |
Development of Next-Generation Characterization Tools for Complex Sulfonamide Systems
While standard analytical techniques like NMR, IR, and mass spectrometry are sufficient for routine characterization, the increasing complexity of novel sulfonamide architectures and their biological applications necessitates the use of more advanced, next-generation tools. nih.gov
For the unambiguous structural elucidation of complex derivatives of this compound, advanced spectroscopic methods are essential. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are critical for confirming the connectivity of intricate molecular frameworks, such as those found in hybrid molecules. nih.gov High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the confident determination of elemental composition.
To understand how these molecules interact with biological systems, sophisticated biophysical techniques are required. X-ray crystallography can provide an atomic-level, three-dimensional picture of a sulfonamide derivative bound to its protein target, revealing the precise interactions that govern its activity. acs.org Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the thermodynamics and kinetics of these binding events, providing crucial data on affinity (Kᵈ), and association/dissociation rates. For studying interactions with very large and complex biological targets, advanced mass spectrometry techniques like MALDI Top-Down Sequencing (MALDI-TDS) are emerging as powerful tools. youtube.com
| Characterization Tool | Information Yielded for Sulfonamide Systems | Application Example |
| 2D NMR Spectroscopy (COSY, HSQC) | Detailed molecular connectivity and structure confirmation. nih.gov | Elucidating the structure of a novel hybrid molecule derived from this compound. |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous determination of elemental composition. | Confirming the identity of a novel synthetic product and its metabolites. |
| X-ray Crystallography | Atomic-resolution 3D structure of ligand-protein complexes. acs.org | Visualizing how a derivative binds to the active site of a target enzyme. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates) and affinity. | Quantifying the binding strength of a new inhibitor to its target protein. |
| MALDI Top-Down Sequencing (MALDI-TDS) | Characterization of intact protein-ligand complexes and modifications. youtube.com | Identifying the binding site on a large protein target. |
Q & A
Q. What are the common synthetic routes for 2-Amino-N-phenyltoluene-4-sulphonamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sulfonation of toluidine derivatives followed by coupling with aniline. For example, chlorosulfonation of 4-methylaniline yields the sulfonyl chloride intermediate, which is then reacted with aniline under basic conditions to form the sulfonamide bond . Key intermediates (e.g., sulfonyl chlorides) are characterized using thin-layer chromatography (TLC) and melting point analysis . Final product purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., N–H stretching at 3300–3500 cm⁻¹ for the amino group, S=O asymmetric stretching at 1350–1370 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton signals (δ 6.8–7.5 ppm) and methyl group protons (δ 2.3 ppm). ¹³C NMR confirms sulfonamide carbon environments (δ 120–150 ppm) .
- UV-Vis : Absorption maxima near 280 nm (π→π* transitions in the aromatic system) .
Q. What are the solubility properties of this compound, and how do they influence purification?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Recrystallization from ethanol-water mixtures (1:3 v/v) yields high-purity crystals. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.5 |
| DMSO | 45.0 |
| Acetone | 8.2 |
| Crystallinity is confirmed via powder X-ray diffraction (PXRD) . |
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) map electron density to identify reactive sites. For example:
Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR chemical shifts)?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. Strategies include:
Q. What are recent advances in QSAR modeling for sulfonamide derivatives like this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models leverage descriptors such as:
- LogP (lipophilicity): Correlates with membrane permeability.
- Topological polar surface area (TPSA) : Predicts bioavailability.
Recent studies use machine learning algorithms (e.g., Random Forest, SVM) to predict antibacterial activity based on sulfonamide substituent patterns. Validation via leave-one-out cross-validation (LOOCV) ensures model robustness .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies (30–85%), and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies stem from:
- Reaction temperature control : Optimal sulfonation occurs at 0–5°C; deviations lead to side products.
- Aniline purity : Impurities (e.g., oxidation byproducts) reduce coupling efficiency.
Solutions: - Use Schlenk techniques to exclude moisture.
- Monitor reactions in real-time via in situ IR spectroscopy .
Structural and Crystallographic Insights
Q. What crystallographic data are available for this compound, and how do they inform its stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
